
3,8-Dihydroxy-4-methoxycoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dihydroxy-4-methoxycoumarin, also known as esculetin, is a natural coumarin derivative that has been widely studied for its potential therapeutic applications. It is found in various plants, including the bark of the horse chestnut tree and the seeds of the sweet clover plant. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of esculetin.
作用机制
The mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS), the modulation of inflammatory cytokines, and the suppression of cancer cell proliferation. Esculetin has also been shown to regulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
生化和生理效应
Esculetin has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging ROS and inhibiting lipid peroxidation. Esculetin has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 3,8-Dihydroxy-4-methoxycoumarin has been shown to possess anticoagulant activity by inhibiting the activity of thrombin and factor Xa.
实验室实验的优点和局限性
The advantages of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its low toxicity, easy availability, and low cost. However, the limitations of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its poor solubility in water and its instability under certain conditions.
未来方向
There are several future directions for the research on 3,8-Dihydroxy-4-methoxycoumarin. One direction is to investigate the potential use of 3,8-Dihydroxy-4-methoxycoumarin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of 3,8-Dihydroxy-4-methoxycoumarin as a natural food preservative due to its antioxidant and antimicrobial properties. Furthermore, the development of novel formulations and delivery systems for 3,8-Dihydroxy-4-methoxycoumarin could enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin and its potential interactions with other drugs.
合成方法
Esculetin can be synthesized by several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for the synthesis of 3,8-Dihydroxy-4-methoxycoumarin is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate.
科学研究应用
Esculetin has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and antitumor effects. Esculetin has also been investigated for its potential use in the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer.
属性
CAS 编号 |
125124-65-4 |
|---|---|
产品名称 |
3,8-Dihydroxy-4-methoxycoumarin |
分子式 |
C10H8O5 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
3,8-dihydroxy-4-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-5-3-2-4-6(11)8(5)15-10(13)7(9)12/h2-4,11-12H,1H3 |
InChI 键 |
VZGMEFIDTOGMSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
规范 SMILES |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
其他 CAS 编号 |
125124-65-4 |
同义词 |
3,8-dihydroxy-4-methoxycoumarin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



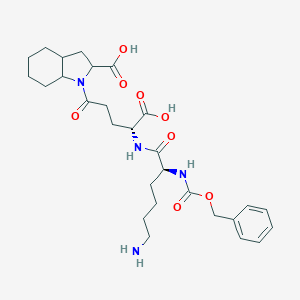
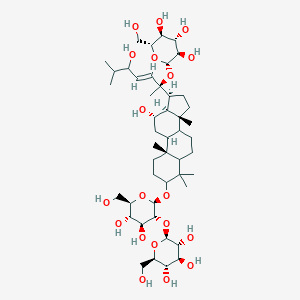

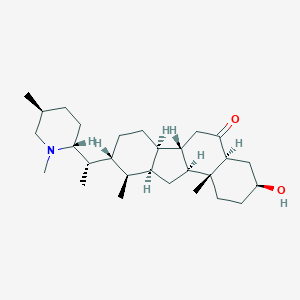

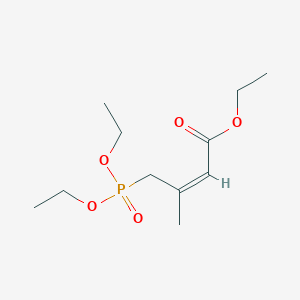
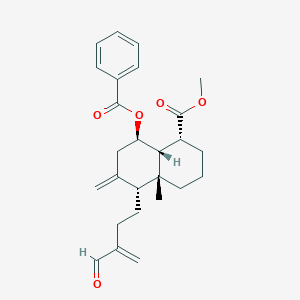
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
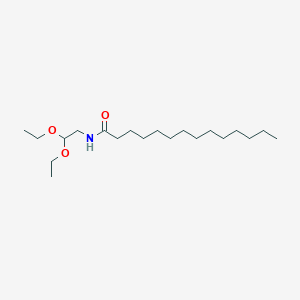
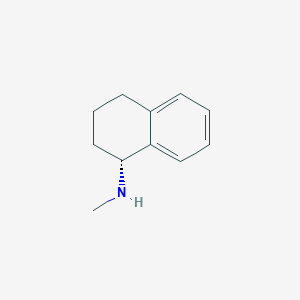
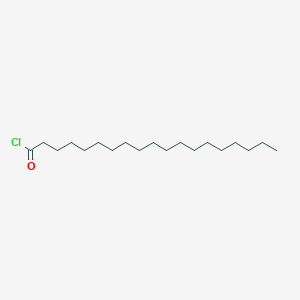
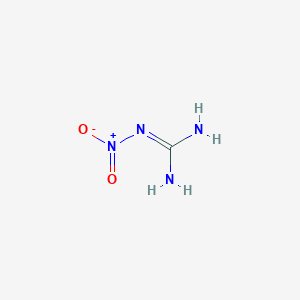
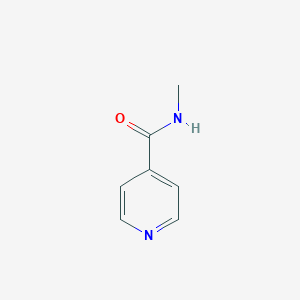
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)